Ceftezole sodium is a first-generation cephalosporin antibiotic. [] While structurally similar to other cephalosporins, Ceftezole sodium exhibits distinct properties that make it valuable in specific scientific research contexts. [] This analysis will focus on its non-clinical applications.
Related Compounds
Ceftezole Acid
Relevance: Ceftezole acid is converted to Ceftezole sodium through a salification reaction with sodium bicarbonate []. This transformation improves the water solubility of the compound, making it suitable for formulation as an injectable medication.
7-Aminocephalosporanic Acid (7-ACA)
Relevance: 7-ACA is a key intermediate in the synthesis of Ceftezole sodium [, ]. The 7-amino group of 7-ACA is acylated to introduce the tetrazole-containing side chain characteristic of Ceftezole sodium.
1H-1,2,3,4-Tetrazole-1-acetic acid
Relevance: This compound provides the tetrazoleacetyl group that is attached to the 7-amino group of the cephalosporin nucleus during the synthesis of Ceftezole sodium [, ]. This side chain contributes to the antibacterial activity of the molecule.
2-Mercapto-1,3,4-thiadiazole
Relevance: 2-Mercapto-1,3,4-thiadiazole reacts with the 3-position of the cephalosporin nucleus to introduce the thiadiazolethiol group during the synthesis of Ceftezole sodium [, ]. This substitution contributes to the stability and pharmacological properties of Ceftezole sodium.
Cefazolin Sodium
Relevance: Cefazolin sodium was used as a comparator drug in several studies evaluating the efficacy and safety of Ceftezole sodium for treating acute bacterial infections [, ]. Ceftezole sodium demonstrated comparable efficacy to Cefazolin sodium in treating respiratory and urinary tract infections, with a potentially favorable safety profile [, ].
Sulbactam
Relevance: The antibacterial activity of different ratios of Ceftezole sodium/sulbactam was investigated against clinical isolates []. Although Ceftezole sodium alone showed good stability against β-lactamases, the study explored the potential synergistic effects of combining it with sulbactam [].
Cefoperazone
Relevance: Cefoperazone served as a comparator drug in a study evaluating the efficacy of Ceftezole sodium in treating acute lower respiratory tract infections in children []. Both Ceftezole sodium and Cefoperazone showed similar efficacy and safety profiles in the study [].
Amoxicillin and Clavulanate Potassium
Relevance: A study compared the efficacy of amoxicillin and clavulanate potassium with Ceftezole sodium in treating children with suppurative tonsillitis []. Amoxicillin and clavulanate potassium demonstrated a significantly higher overall response rate and faster symptom relief compared to Ceftezole sodium [].
Cefmenoxime hydrochloride
Relevance: The stability of Cefmenoxime hydrochloride and Ceftezole sodium in 5% invert sugar injection was compared []. The study concluded that Ceftezole sodium was stable in this solution for up to 8 hours, while Cefmenoxime hydrochloride showed significant degradation [].
Vitamin C
Relevance: The stability of Ceftezole sodium and Vitamin C in 5% GS transfusion was investigated to assess their compatibility for co-administration []. The study showed that while both compounds remained stable for the first 4 hours, their content decreased significantly after 8 hours, suggesting a limited time window for co-administration [].
Classification and Source
Ceftezole sodium is classified as a third-generation cephalosporin antibiotic. It is derived from the natural product cephalosporin C, which is obtained from the fungus Cephalosporium acremonium. The compound has shown effectiveness in treating infections caused by susceptible strains of bacteria, including those resistant to other antibiotics.
Synthesis Analysis
The synthesis of ceftezole sodium involves several steps, which can be summarized as follows:
Preparation of Ceftezole: The initial step involves synthesizing ceftezole from 1H-tetrazoleacetic acid and thiomethyl-3-cephem-4-carboxylic acid using thionyl chloride as a reagent. The molar ratios of the reactants are maintained at 1:1:1:1.
Reaction Conditions: The reaction mixture is stirred at temperatures ranging from 0 °C to 5 °C. Following this, acetone is added to facilitate the separation of layers.
Filtration and Washing: The resulting product is filtered and washed with acetone to yield crude ceftezole.
Formation of Ceftezole Sodium: The crude ceftezole is then dissolved in ethanol and treated with saturated sodium carbonate solution at temperatures between 20 °C and 25 °C to adjust the pH to between 6 and 7. This step leads to the formation of ceftezole sodium through precipitation and further purification processes involving filtration and drying.
Molecular Structure Analysis
Ceftezole sodium has a complex molecular structure characterized by the following:
Chemical Formula: C₁₃H₁₁N₈NaO₄S₃
Molecular Weight: Approximately 394.46 g/mol
Structural Features: The molecule contains a beta-lactam ring characteristic of cephalosporins, along with a tetrazole ring which enhances its antibacterial activity. The presence of a sodium ion (Na⁺) in its structure indicates its formulation as a sodium salt for improved solubility in aqueous solutions.
Structural Data
X-ray Diffraction Analysis: Studies using X-ray diffraction have provided insights into the crystalline characteristics of ceftezole sodium, revealing its solid-state structure which is crucial for understanding its stability and solubility properties.
Chemical Reactions Analysis
Ceftezole sodium participates in various chemical reactions typical for beta-lactam antibiotics:
Hydrolysis Reactions: Under acidic or basic conditions, ceftezole sodium can undergo hydrolysis, leading to the opening of the beta-lactam ring, which results in loss of antimicrobial activity.
Reactions with Beta-lactamases: Ceftezole sodium can be hydrolyzed by bacterial enzymes known as beta-lactamases, which can confer resistance to certain bacterial strains.
Formation of Derivatives: Ceftezole can react with different nucleophiles to form various derivatives that may possess altered antibacterial properties or improved pharmacokinetic profiles.
Mechanism of Action
The mechanism of action of ceftezole sodium involves:
Inhibition of Bacterial Cell Wall Synthesis: Ceftezole sodium binds to penicillin-binding proteins located inside bacterial cell walls. This binding inhibits the transpeptidation enzyme necessary for cross-linking peptidoglycan layers, ultimately leading to cell lysis and death.
Spectrum of Activity: Ceftezole is particularly effective against gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae, while retaining some activity against gram-positive organisms like Staphylococcus aureus.
Data from clinical studies indicate that ceftezole sodium exhibits bactericidal activity at concentrations typically ranging from 4 to 64 mg/L against susceptible strains.
Physical and Chemical Properties Analysis
Ceftezole sodium possesses several notable physical and chemical properties:
Appearance: It typically appears as a white to off-white crystalline powder.
Solubility: Highly soluble in water due to its sodium salt form; it has limited solubility in organic solvents.
Stability: Stability studies indicate that ceftezole sodium remains effective when stored under controlled conditions but may degrade under extreme temperatures or humidity.
pH Range: The optimal pH for stability is between 6 and 8.
Applications
Ceftezole sodium is widely used in clinical settings for:
Treatment of Infections: It is prescribed for respiratory tract infections, urinary tract infections, skin infections, and intra-abdominal infections caused by susceptible bacteria.
Surgical Prophylaxis: Due to its broad-spectrum activity, ceftezole sodium is often used prophylactically in surgical procedures to prevent postoperative infections.
Research Applications: In laboratory settings, ceftezole sodium serves as a reference compound in studies related to antibiotic resistance mechanisms and drug formulation development.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Ceftezole is a first-generation cephalosporin antibiotic having (1,3,4-thiadiazol-2-ylsulfanyl)methyl and [2-(1H-tetrazol-1-yl)acetamido side groups located at positions 3 and 7 respectively. It is a cephalosporin and a member of thiadiazoles. Ceftezole is a semisynthetic first-generation cephalosporin with antibacterial activity. Ceftezole binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
BMS 986120 is an orally bioavailable, selective, and reversible antagonist of proteinase-activated receptor 4 (PAR4; IC50 = 0.56 nM to inhibit calcium mobilization induced by PAR4 agonist peptide (PAR4-AP) in HEK293 cells). It is selective for PAR4 over PAR1, PAR2, and a panel of purified proteases, including thrombin. It inhibits platelet aggregation in vitro in human platelet-rich plasma (IC50 = 7.3 nM). BMS 986120 (0.2-1 mg/kg) decreases platelet aggregation induced by PAR4-AP ex vivo in a dose-dependent manner, but does not increase clotting times. In vivo, BMS 986120 (1 mg/kg) prevents vascular occlusion and reduces thrombus formation by 82% in cynomolgus monkeys. BMS-986120 is a potent and selective oral antagonist of protease-activated receptor-4 (PAR4), a thrombin-activated platelet receptor thought to be important in thrombus propagation and pathological vascular occlusion. PAR4 antagonism has potential therapeutic utility in the treatment and prevention of thrombotic diseases.
BMS 986122 is a positive allosteric modulator of μ-opioid receptors that increases β-arrestin recruitment stimulated by endomorphin 1 in U2OS-OPRM1 human osteosarcoma cells expressing μ-opioid receptors (EC50 = 3 μM). It potentiates endomorphin 1-induced inhibition of forskolin-stimulated adenylyl cyclase activity in CHO cells expressing human recombinant μ-opioid receptors (EC50 = 8.9 μM). BMS 986122 also enhances [35S]GTPγ binding stimulated by the μ-opioid agonist DAMGO by 7- and 4.5-fold in C6μ glioma cell membranes that express μ-opioid receptors and mouse brain membranes, respectively. BMS-986122 is a positive allosteric modulator of the μ-Opioid Receptor.
BMS-986122 is a IRAK4 Inhibitor. BMS-986126 attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity. BMS-986126 inhibited TLR7- and TLR9-dependent responses using cells derived from lupus patients, suggesting that inhibition of IRAK4 has the potential for therapeutic benefit in treating lupus.
BMS-986142 is under investigation in clinical trial NCT02880670 (Pharmacokinetics and Metabolism Study of Radiolabeled BMS-986142 in Healthy Male Subjects).
BMS-986163 a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder. BMS-986163 is a water-soluble intravenous prodrug BMS-986163 and its active parent molecule BMS-986169, which demonstrated high binding affinity for the GluN2B allosteric site (Ki = 4.0 nM) and selective inhibition of GluN2B receptor function (IC50 = 24 nM) in cells. The conversion of prodrug BMS-986163 to parent BMS-986169 was rapid in vitro and in vivo across preclinical species. The prodrug BMS-986163 has demonstrated an acceptable safety and toxicology profile and was selected as a preclinical candidate for further evaluation in major depressive disorder.
BMS-986158 is under investigation in clinical trial NCT02419417 (Study of BMS-986158 in Subjects With Select Advanced Cancers). Ezobresib is an inhibitor of the Bromodomain (BRD) and Extra-Terminal domain (BET) family of proteins, with potential antineoplastic activity. Upon administration, ezobresib binds to the acetyl-lysine binding site in the BRD of BET proteins, thereby preventing the interaction between BET proteins and acetylated histones. This disrupts chromatin remodeling and prevents the expression of certain growth-promoting genes, resulting in an inhibition of tumor cell growth. BET proteins (BRD2, BRD3, BRD4 and BRDT) are transcriptional regulators that bind to acetylated lysines on the tails of histones H3 and H4, and regulate chromatin structure and function; they play an important role in the modulation of gene expression during development and cellular growth.